molecular formula C24H21NO5S B2957078 (3,4-dimethoxyphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114658-42-2

(3,4-dimethoxyphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No. B2957078
CAS RN: 1114658-42-2
M. Wt: 435.49
InChI Key: FUCRKWLDLKFKOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-dimethoxyphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a useful research compound. Its molecular formula is C24H21NO5S and its molecular weight is 435.49. The purity is usually 95%.
BenchChem offers high-quality (3,4-dimethoxyphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-dimethoxyphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Xanthones and Related Products : The reaction of related compounds with ceric ammonium nitrate has been studied for the synthesis of xanthones and related products. This process is significant in organic synthesis, particularly in the formation of complex structures like xanthones and benzo[c]xanthenes (Johnson et al., 2010).

  • Bromination and Selective O-Demethylation : The bromination of similar compounds and the resulting selective O-demethylation have been investigated. This process leads to the formation of various bromophenol derivatives, which are important in chemical synthesis (Çetinkaya et al., 2011).

  • Inhibition of Carbonic Anhydrase : Compounds structurally related to (3,4-dimethoxyphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone have shown inhibitory effects on human carbonic anhydrase, an enzyme involved in various physiological processes. This property makes these compounds potential candidates for treating conditions like glaucoma and epilepsy (Balaydın et al., 2012).

  • Antioxidant Properties : Bromination of similar compounds has led to the synthesis of bromophenols with significant antioxidant properties. These antioxidants are vital in combating oxidative stress in biological systems (Balaydın et al., 2010).

  • Potential Anti-Tumor Agents : Derivatives of compounds structurally similar to the queried compound have been synthesized and evaluated for their anti-tumor properties. This research is crucial for developing new therapeutic agents for cancer treatment (Hayakawa et al., 2004).

properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5S/c1-16-8-11-18(12-9-16)25-15-23(31(27,28)22-7-5-4-6-19(22)25)24(26)17-10-13-20(29-2)21(14-17)30-3/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCRKWLDLKFKOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-dimethoxyphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

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